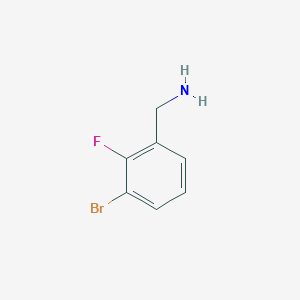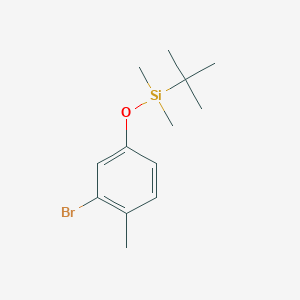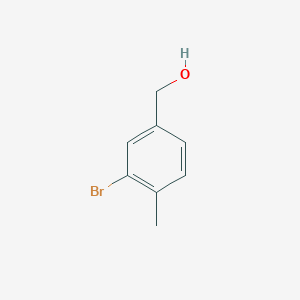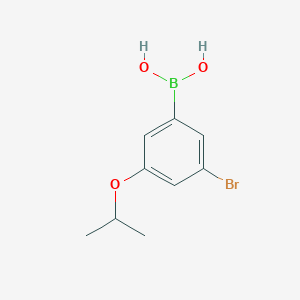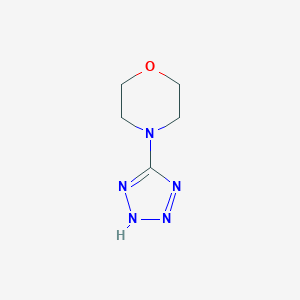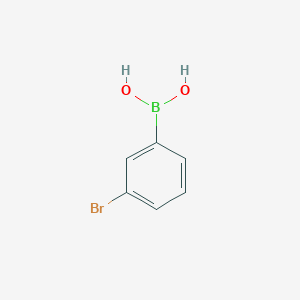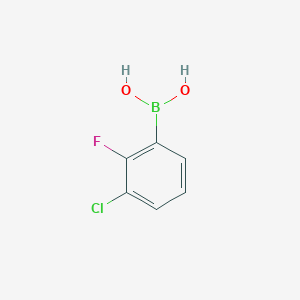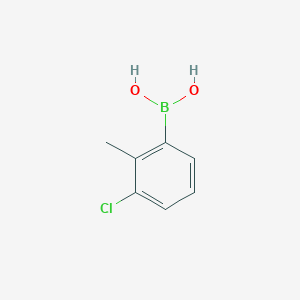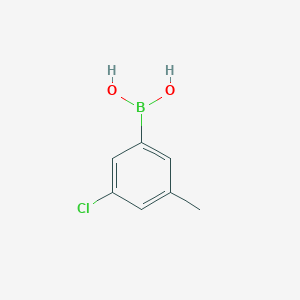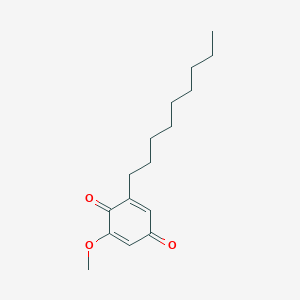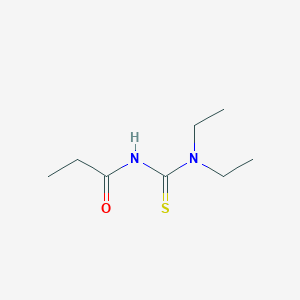
N-(diethylcarbamothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diethylcarbamothioyl)propanamide, also known as DEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEPA is a thioamide derivative that has a wide range of biochemical and physiological effects.
Wirkmechanismus
N-(diethylcarbamothioyl)propanamide exerts its effects through various mechanisms, including the inhibition of enzymes and the modulation of signaling pathways. Inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase has been shown to contribute to the insecticidal and antifungal properties of N-(diethylcarbamothioyl)propanamide. N-(diethylcarbamothioyl)propanamide has also been shown to modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemische Und Physiologische Effekte
N-(diethylcarbamothioyl)propanamide has been shown to have various biochemical and physiological effects, including antifungal, insecticidal, anti-inflammatory, and anticancer properties. In addition, N-(diethylcarbamothioyl)propanamide has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(diethylcarbamothioyl)propanamide is its versatility, as it can be used in various fields of study. Additionally, N-(diethylcarbamothioyl)propanamide has a relatively low toxicity, making it a safer alternative to other chemicals. However, one of the limitations of N-(diethylcarbamothioyl)propanamide is its instability, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(diethylcarbamothioyl)propanamide, including the development of new pesticides, the investigation of its potential therapeutic applications, and the synthesis of new metal complexes. In addition, further studies are needed to determine the optimal conditions for the synthesis and handling of N-(diethylcarbamothioyl)propanamide in various experiments.
Synthesemethoden
N-(diethylcarbamothioyl)propanamide can be synthesized using various methods, including the reaction of diethylamine and carbon disulfide in the presence of an acid catalyst. The reaction of the resulting product with 3-chloropropionyl chloride yields N-(diethylcarbamothioyl)propanamide. Another method involves the reaction of diethylamine with 3-chloropropionyl chloride in the presence of sodium hydride, followed by the reaction with carbon disulfide.
Wissenschaftliche Forschungsanwendungen
N-(diethylcarbamothioyl)propanamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(diethylcarbamothioyl)propanamide has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In medicine, N-(diethylcarbamothioyl)propanamide has been investigated for its potential therapeutic applications, including its ability to inhibit tumor growth and its anti-inflammatory properties. In material science, N-(diethylcarbamothioyl)propanamide has been used as a ligand for the synthesis of metal complexes.
Eigenschaften
CAS-Nummer |
132650-47-6 |
|---|---|
Produktname |
N-(diethylcarbamothioyl)propanamide |
Molekularformel |
C8H16N2OS |
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
N-(diethylcarbamothioyl)propanamide |
InChI |
InChI=1S/C8H16N2OS/c1-4-7(11)9-8(12)10(5-2)6-3/h4-6H2,1-3H3,(H,9,11,12) |
InChI-Schlüssel |
QAFGFHXLTHFGSW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)N(CC)CC |
Kanonische SMILES |
CCC(=O)NC(=S)N(CC)CC |
Synonyme |
Propanamide, N-[(diethylamino)thioxomethyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



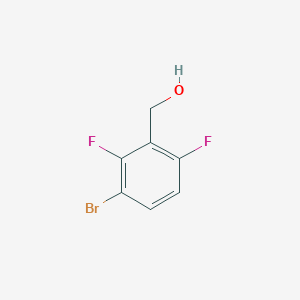
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
